molecular formula C14H20N2O2 B1524182 tert-Butyl 3-(aminomethyl)indoline-1-carboxylate CAS No. 1086392-24-6

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Cat. No.: B1524182
CAS No.: 1086392-24-6
M. Wt: 248.32 g/mol
InChI Key: FLRGVFQWIPNTAJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate: is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an aminomethyl group, and an indoline-1-carboxylate moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, also known as 3-AMINOMETHYL-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is an N-substituted indoline derivative . Indoline derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as reactants in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .

Mode of Action

The interaction of this compound with its targets involves the formation of aryl alkyl amines via alkylation reactions . This process is catalyzed by Pd , leading to the creation of various biologically active compounds.

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of aryl alkyl amines . These amines play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound’s boiling point is 83-84 °c/01 mmHg (lit), and its melting point is 46-50 °C (lit) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

It’s known that indole derivatives, to which this compound belongs, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxo derivatives of the indoline ring.

    Reduction: Reduced indoline derivatives.

    Substitution: Alkylated or acylated indoline derivatives.

Comparison with Similar Compounds

  • tert-Butyl indoline-1-carboxylate
  • tert-Butyl 3-(methylamino)indoline-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)indoline-1-carboxylate

Comparison: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is unique due to the presence of the aminomethyl group, which provides additional sites for chemical modification and enhances its biological activity. Compared to tert-Butyl indoline-1-carboxylate, the aminomethyl derivative exhibits higher reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRGVFQWIPNTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696013
Record name tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-24-6
Record name 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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